molecular formula C10H11NO3 B024433 (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone CAS No. 110193-49-2

(R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone

Cat. No. B024433
M. Wt: 193.2 g/mol
InChI Key: JMKOBHGSFGXCHJ-VIFPVBQESA-N
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Description

The compound seems to be a derivative of hydroxyphenyl propionic acid . Hydroxyphenyl propionic acids are potential antioxidants and are used as pharmaceutical intermediates .


Synthesis Analysis

While specific synthesis methods for “®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone” were not found, similar compounds like ®-3-hydroxy-decanoic acid have been synthesized using a seven-step synthetic pathway . This pathway involves Michael addition, Baeyer-Villiger oxidation, Bernet-Vasella reaction, and cross metathesis homologation .

properties

IUPAC Name

(5R)-5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-6-9(14-10(11)13)7-3-2-4-8(12)5-7/h2-5,9,12H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKOBHGSFGXCHJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](OC1=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone

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